molecular formula C8H8N2S B078985 2-Amino-5-methylbenzothiazole CAS No. 14779-17-0

2-Amino-5-methylbenzothiazole

Cat. No. B078985
CAS RN: 14779-17-0
M. Wt: 164.23 g/mol
InChI Key: MELAGXOBBSTJPI-UHFFFAOYSA-N
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Description

“2-Amino-5-methylbenzothiazole” is a chemical compound with the molecular formula C8H8N2S . It is a derivative of benzothiazole, a bicyclic compound with a benzene ring fused to a thiazole ring .


Synthesis Analysis

The synthesis of biologically active compounds based on 2-aminobenzothiazole has been a topic of interest in recent years . The synthesis methods include both one-pot and multistep synthesis methods . One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives .


Molecular Structure Analysis

The molecular structure of “2-Amino-5-methylbenzothiazole” consists of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom . The exact mass of the molecule is 164.04081944 g/mol .


Chemical Reactions Analysis

The chemical reactions involving “2-Amino-5-methylbenzothiazole” are complex and can be influenced by various factors . The use of artificial intelligence in the field of biochemistry has started to accelerate the discovery of new compounds and to increase the variety of commercial drugs while decreasing their research costs .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-5-methylbenzothiazole” include a molecular weight of 164.23 g/mol, a topological polar surface area of 67.2 Ų, and a complexity of 151 . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count .

Scientific Research Applications

Medicinal Chemistry

In the field of medicinal chemistry, 2-Amino-5-methylbenzothiazole and its derivatives have gained popularity due to their prominent medicinal importance . They exhibit potent pharmacological activities, making them valuable in the development of new drugs.

Synthetic Organic Chemistry

2-Amino-5-methylbenzothiazole scaffolds are fascinating for multiple applications in synthetic organic chemistry . They serve as a reactant or a reaction intermediate for affording various fused heterocycles.

Biological Research

The compound and its derivatives are also used in biological research due to their potent pharmacological activities . They can interact with biological systems in specific ways, providing valuable insights into biological processes and potential therapeutic targets.

Drug Design

Benzothiazoles, including 2-Amino-5-methylbenzothiazole, attract great interest from researchers for drug design due to their high biological and pharmacological activity . They are considered as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles .

Green Chemistry

Modern synthesis methods of 2-Amino-5-methylbenzothiazole can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . This makes the compound valuable in promoting sustainable and environmentally friendly chemical processes.

Industrial Applications

2-Amino-5-methylbenzothiazole is also industrially demanded . Its easy functionalization allows it to be used in a variety of industrial applications, including the production of dyes, rubber accelerators, and corrosion inhibitors.

Safety And Hazards

The safety and hazards of “2-Amino-5-methylbenzothiazole” are not fully known. It is recommended to handle the compound with care and follow appropriate safety measures .

Future Directions

The future directions of “2-Amino-5-methylbenzothiazole” research could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities . The development of new pharmaceutical drugs based on “2-Amino-5-methylbenzothiazole” could also be a promising area of research .

properties

IUPAC Name

5-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELAGXOBBSTJPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163800
Record name Benzothiazole, 2-amino-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-methylbenzothiazole

CAS RN

14779-17-0
Record name 5-Methyl-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14779-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-benzothiazolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014779170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-methylbenzothiazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45346
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzothiazole, 2-amino-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL-2-BENZOTHIAZOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C5GV4TQ4N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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